Cas no 941244-16-2 (1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane)

1-3-(5-{(4-ニトロフェニル)メチルスルファニル}-1,3,4-オキサジアゾール-2-イル)ベンゼンスルホニルアゼパンは、高度に特異的な化学構造を持つ有機化合物です。この化合物は、1,3,4-オキサジアゾール核とスルホニルアゼパン基を有し、4-ニトロフェニルメチルチオエーテルが結合した特徴的な設計がされています。分子内の電子吸引性ニトロ基とスルホニル基の存在により、高い反応性と生物学的活性が期待されます。特に、医薬品中間体や機能性材料の合成において、選択的な反応サイトとしての利用が可能です。また、分子の剛性と柔軟性のバランスが取れた構造は、標的分子との特異的相互作用に有利に働きます。

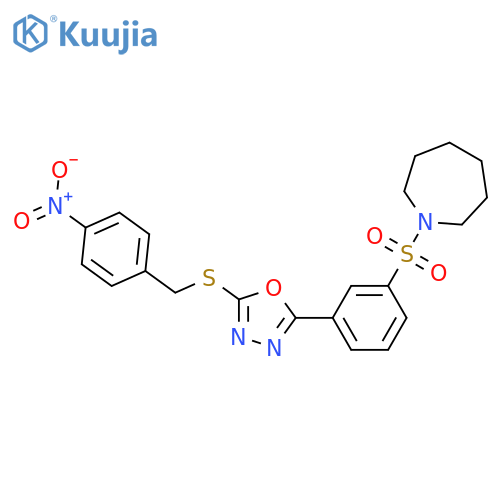

941244-16-2 structure

商品名:1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane

CAS番号:941244-16-2

MF:C21H22N4O5S2

メガワット:474.553182125092

CID:5430205

1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane 化学的及び物理的性質

名前と識別子

-

- 2-[3-(azepan-1-ylsulfonyl)phenyl]-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole

- 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane

-

- インチ: 1S/C21H22N4O5S2/c26-25(27)18-10-8-16(9-11-18)15-31-21-23-22-20(30-21)17-6-5-7-19(14-17)32(28,29)24-12-3-1-2-4-13-24/h5-11,14H,1-4,12-13,15H2

- InChIKey: KZKQTMSOHAKURG-UHFFFAOYSA-N

- ほほえんだ: O1C(SCC2=CC=C([N+]([O-])=O)C=C2)=NN=C1C1=CC=CC(S(N2CCCCCC2)(=O)=O)=C1

1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3301-0087-20mg |

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |

941244-16-2 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3301-0087-10mg |

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |

941244-16-2 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3301-0087-50mg |

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |

941244-16-2 | 90%+ | 50mg |

$160.0 | 2023-04-26 | |

| Life Chemicals | F3301-0087-75mg |

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |

941244-16-2 | 90%+ | 75mg |

$208.0 | 2023-04-26 | |

| Life Chemicals | F3301-0087-15mg |

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |

941244-16-2 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3301-0087-1mg |

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |

941244-16-2 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3301-0087-2mg |

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |

941244-16-2 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3301-0087-3mg |

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |

941244-16-2 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3301-0087-30mg |

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |

941244-16-2 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3301-0087-40mg |

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |

941244-16-2 | 90%+ | 40mg |

$140.0 | 2023-04-26 |

1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

941244-16-2 (1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 557-08-4(10-Undecenoic acid zinc salt)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬